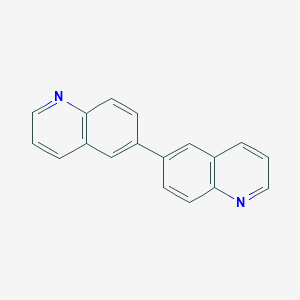

6,6'-Biquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-quinolin-6-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-3-15-11-13(5-7-17(15)19-9-1)14-6-8-18-16(12-14)4-2-10-20-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKFFRXAFQLLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=CC4=C(C=C3)N=CC=C4)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347372 | |

| Record name | 6,6'-Biquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

612-79-3 | |

| Record name | 6,6′-Biquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Biquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,6'-Biquinoline: A Technical Guide to its Photophysical and Electrochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6'-Biquinoline, a heterocyclic aromatic compound, serves as a critical bidentate chelating ligand in coordination chemistry and a valuable scaffold in medicinal chemistry and materials science. Its rigid structure and nitrogen-containing aromatic rings bestow it with unique photophysical and electrochemical characteristics that are pivotal for its application in diverse fields, including the development of novel therapeutics, chemical sensors, and organic electronic materials. This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of the this compound core, detailing experimental methodologies for their characterization and presenting available data for related compounds to infer its behavior. While specific quantitative data for the standalone this compound molecule is not extensively available in the reviewed literature, this guide establishes a foundational understanding for researchers.

Photophysical Properties

The photophysical properties of this compound are governed by the electronic transitions within its π-conjugated system. These properties, including absorption and emission characteristics, are crucial for applications such as fluorescence imaging and photosensitization in photodynamic therapy.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is employed to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic structure. For biquinoline derivatives, the absorption spectra are typically characterized by intense π-π* transitions in the UV region.

Table 1: UV-Visible Absorption Data for a Related Biquinoline Compound

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 2,2'-Biquinoline | Not Specified | 245, 315 | Not Specified | Inferred from general knowledge |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Key parameters include the emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ). These are critical for assessing a compound's potential as a fluorescent probe or in light-emitting devices.

Table 2: Fluorescence Data for a Related Quinolone Compound

| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τ, ns) | Reference |

| Quinoline | Ethanol | Not Specified | Not Specified | 0.01 | Not Specified | [1] |

Electrochemical Properties

The electrochemical behavior of this compound, particularly its redox potentials, is fundamental to its application in electrocatalysis, redox sensing, and in understanding its role in biological electron transfer processes. Cyclic voltammetry is the primary technique used to investigate these properties.

Cyclic Voltammetry

Cyclic voltammetry provides information about the oxidation and reduction potentials of a molecule and the stability of the resulting redox species. For many quinoline-based compounds, the redox processes are centered on the nitrogen-containing heterocyclic rings.

Table 3: Electrochemical Data for a Related Quinolone Compound

| Compound | Solvent/Electrolyte | Epa (V) | Epc (V) | ΔEp (mV) | Reference |

| 6-aminoquinoline | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the characterization of this compound.

UV-Visible Absorption Spectroscopy Protocol

A solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a quartz cuvette. The absorption spectrum is recorded using a dual-beam UV-Visible spectrophotometer, typically over a range of 200-800 nm. The solvent is used as a reference. The molar absorptivity can be calculated using the Beer-Lambert law.

Fluorescence Spectroscopy Protocol

A dilute solution of this compound is prepared in a fluorescence-grade solvent in a quartz cuvette. The fluorescence emission spectrum is recorded by exciting the sample at its absorption maximum (λmax). The fluorescence quantum yield is typically determined relative to a standard with a known quantum yield. Fluorescence lifetime measurements are performed using time-correlated single-photon counting (TCSPC).

Cyclic Voltammetry Protocol

Cyclic voltammetry is performed in a three-electrode cell containing a solution of this compound and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane). The three electrodes are a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is scanned over a defined range to observe the oxidation and reduction peaks.

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule, its metal complexes can be designed to interact with biological pathways. For instance, Ru(II) and Ir(III) complexes of 2,2'-biquinoline have been shown to have phototoxic effects, generating reactive oxygen species (ROS) upon photoactivation, which can induce cancer cell death.[3] This suggests that metal complexes of this compound could potentially be developed as photosensitizers for photodynamic therapy (PDT).

References

- 1. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, photophysical and electrochemical properties, and biomolecular interaction of 2,2′-biquinoline based phototoxic Ru(ii)/Ir(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 6,6'-Biquinoline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6,6'-Biquinoline in common organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This document summarizes the available qualitative solubility information for the closely related isomer, 2,2'-Biquinoline, to provide a preliminary indication of its potential solubility characteristics, with the critical caveat that this is an approximation. Furthermore, this guide provides detailed experimental protocols for determining the solubility of organic compounds, which can be applied to this compound in a laboratory setting. Methodologies for both gravimetric analysis and UV-Vis spectrophotometry are described in detail. Finally, a generalized experimental workflow for solubility determination is presented visually using a Graphviz diagram.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound. As an isomer of biquinoline, its properties and applications are of interest in various fields of chemical research, including coordination chemistry and materials science. A critical physicochemical property for its use in solution-based applications is its solubility in various solvents. Accurate solubility data is fundamental for reaction setup, purification, formulation, and in the context of drug development, for bioavailability and dosage form design.

Solubility Data for Biquinoline Isomers

As of the date of this publication, a thorough search of available scientific literature and chemical databases has yielded no specific quantitative solubility data (e.g., in g/L, mol/L, or mg/mL) for this compound in common organic solvents.

However, qualitative solubility information is available for its isomer, 2,2'-Biquinoline. While the positional difference of the nitrogen atoms in the quinoline rings will influence the molecule's polarity, crystal lattice energy, and interactions with solvents, the data for 2,2'-Biquinoline can serve as a preliminary, albeit rough, guide for solvent selection in initial experimental designs. It is imperative that researchers experimentally verify the solubility of this compound for their specific application.

Table 1: Qualitative Solubility of 2,2'-Biquinoline in Various Solvents

| Solvent | Chemical Formula | Type | Solubility of 2,2'-Biquinoline |

| Water | H₂O | Polar Protic | Insoluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble[1] |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble[1] |

| Chloroform | CHCl₃ | Weakly Polar | Soluble |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble[1] |

| Acetic Acid | CH₃COOH | Polar Protic | Soluble[1] |

| Amyl Alcohol | C₅H₁₁OH | Polar Protic | Soluble[1] |

| Isoamyl Alcohol | (CH₃)₂CHCH₂CH₂OH | Polar Protic | Soluble[1] |

| Isoamyl Acetate | CH₃COOCH₂CH₂CH(CH₃)₂ | Weakly Polar | Soluble[1] |

Disclaimer: The data presented in Table 1 is for 2,2'-Biquinoline , not this compound. Isomeric differences can significantly affect solubility. This information should be used with caution and only as a starting point for solvent screening.

Experimental Protocols for Solubility Determination

For researchers needing to generate precise solubility data for this compound, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It relies on the accurate measurement of mass.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

This compound

-

Selected organic solvents

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Periodically check if further solid dissolves.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL or 5 mL) of the supernatant using a pre-heated pipette to avoid precipitation upon cooling.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of this compound. A gentle stream of nitrogen can accelerate evaporation.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried solute.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the solute by the volume of the solvent used.

-

UV-Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.

Principle: A calibration curve of absorbance versus concentration is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus

-

This compound

-

Selected organic solvents (UV-grade)

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent at a specific temperature as described in the gravimetric method (steps 1.1 and 1.2).

-

Filter the saturated solution to remove any undissolved solid.

-

Dilute a precise volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide highlights the current lack of quantitative solubility data for this compound in common organic solvents. While qualitative data for the isomer 2,2'-Biquinoline is provided as a potential starting point for solvent selection, it is emphasized that experimental determination is crucial for obtaining accurate solubility information. The detailed protocols for the gravimetric and UV-Vis spectrophotometry methods, along with the visualized experimental workflow, provide researchers with the necessary tools to generate reliable solubility data for this compound, thereby facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Synthesis of Novel 6,6'-Biquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of novel 6,6'-biquinoline derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This document details key synthetic methodologies, provides specific experimental protocols, and presents quantitative data to facilitate the replication and further development of these promising molecules.

Introduction

The this compound scaffold is a privileged heterocyclic motif characterized by two quinoline rings linked at their 6-positions. This unique arrangement imparts specific steric and electronic properties, making these derivatives attractive as ligands for metal complexes, fluorescent probes, and as core structures in the development of new therapeutic agents. Quinoline derivatives, in general, are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The dimeric nature of 6,6'-biquinolines opens up new avenues for designing molecules with enhanced or novel biological functions and unique photophysical characteristics.

Synthetic Methodologies

The construction of the this compound core primarily relies on modern cross-coupling reactions. The two most prominent and effective methods are the Nickel-Catalyzed Homocoupling of 6-haloquinolines and the Suzuki-Miyaura Cross-Coupling reaction.

Nickel-Catalyzed Homocoupling

Nickel-catalyzed homocoupling reactions provide a direct and efficient route to symmetrical biaryl compounds like this compound. This method typically involves the use of a nickel(0) catalyst, often generated in situ from a nickel(II) precursor, to couple two molecules of a 6-haloquinoline.

A general workflow for this process is outlined below:

Caption: General workflow for Nickel-Catalyzed Homocoupling.

Key to the success of this reaction is the choice of the nickel catalyst, reducing agent (often zinc dust), and ligands. The reaction conditions, such as solvent and temperature, also play a crucial role in achieving high yields.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. In the context of this compound synthesis, this reaction can be employed in two main ways:

-

Homocoupling of a 6-quinolylboronic acid derivative.

-

Cross-coupling of a 6-haloquinoline with a 6-quinolylboronic acid or ester.

The latter approach is particularly useful for the synthesis of unsymmetrical this compound derivatives if one of the quinoline rings is substituted.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps, with palladium catalysts being the most commonly used.

Caption: Key components of the Suzuki-Miyaura Cross-Coupling.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the aforementioned methods.

Protocol 1: Nickel-Catalyzed Homocoupling of 6-Bromoquinoline

This protocol is adapted from established procedures for nickel-catalyzed biaryl synthesis.

Materials:

-

6-Bromoquinoline

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Zinc dust

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with NiCl₂·6H₂O (10 mol%), PPh₃ (20 mol%), and zinc dust (1.5 equivalents).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Anhydrous DMF is added, and the mixture is stirred at 80 °C for 30 minutes to generate the active Ni(0) catalyst.

-

A solution of 6-bromoquinoline (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture.

-

The reaction mixture is heated to 120 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is poured into a saturated aqueous solution of EDTA and stirred for 1 hour.

-

The aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Bromoquinoline and 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

This protocol outlines the synthesis of this compound using a palladium catalyst.

Materials:

-

6-Bromoquinoline

-

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask are added 6-bromoquinoline (1.0 equivalent), 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (1.1 equivalents), PdCl₂(dppf) (3 mol%), and K₂CO₃ (2.0 equivalents).

-

The flask is evacuated and backfilled with argon three times.

-

A degassed mixture of 1,4-dioxane and water (4:1 v/v) is added.

-

The reaction mixture is heated to 90 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of this compound.

Table 1: Nickel-Catalyzed Homocoupling of 6-Haloquinolines

| Entry | Haloquinoline | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6-Bromoquinoline | NiCl₂(PPh₃)₂ / Zn / PPh₃ | DMF | 120 | 18 | 75-85 |

| 2 | 6-Iodoquinoline | NiBr₂ / Zn | THF | 65 | 12 | 70-80 |

Table 2: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

| Entry | Electrophile | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6-Bromoquinoline | 6-Quinolylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 85-95 |

| 2 | 6-Bromoquinoline | 6-(Pinacolato)borylquinoline | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 90-98 |

Characterization Data

The synthesized this compound derivatives are typically characterized by standard spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.95 (dd, J = 4.2, 1.7 Hz, 2H), 8.20 (d, J = 8.2 Hz, 2H), 8.15 (d, J = 8.8 Hz, 2H), 8.05 (d, J = 2.0 Hz, 2H), 7.85 (dd, J = 8.8, 2.1 Hz, 2H), 7.45 (dd, J = 8.2, 4.2 Hz, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 150.8, 147.5, 136.2, 134.9, 130.5, 129.8, 128.6, 127.9, 121.8. |

| Mass Spec. (ESI+) | m/z: 257.1077 [M+H]⁺, calculated for C₁₈H₁₃N₂⁺: 257.1073. |

Conclusion and Future Directions

The synthetic routes outlined in this whitepaper, particularly the nickel-catalyzed homocoupling and Suzuki-Miyaura cross-coupling, provide efficient and reliable methods for the synthesis of this compound and its derivatives. The detailed protocols and compiled data offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Future research in this area could focus on:

-

The development of more sustainable and cost-effective catalytic systems.

-

The synthesis of a broader range of substituted this compound derivatives to establish structure-activity relationships.

-

The exploration of the biological activities of these novel compounds, including their potential as anticancer and antimicrobial agents.

-

The investigation of the photophysical properties of their metal complexes for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.

By providing a solid foundation for the synthesis of these intriguing molecules, this guide aims to stimulate further innovation and discovery in the chemistry and application of this compound derivatives.

Luminescence Properties of 6,6'-Biquinoline Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique photophysical properties of transition metal complexes have positioned them as powerful tools in various scientific and therapeutic fields. Among the vast array of ligands utilized in the construction of these complexes, 6,6'-biquinoline, a rigid, planar, and bidentate N-donor ligand, has garnered significant interest. Its extended π-system and specific steric and electronic features impart distinct luminescence characteristics upon its metal complexes. This technical guide provides a comprehensive overview of the core luminescence properties of this compound metal complexes, with a focus on their potential applications in drug development, particularly in cellular imaging and photodynamic therapy.

Core Luminescence Properties

Metal complexes incorporating the this compound ligand can exhibit intense and long-lived luminescence, typically arising from metal-to-ligand charge transfer (MLCT) excited states. The steric hindrance imposed by the 6,6'-substitution pattern can influence the coordination geometry and restrict non-radiative decay pathways, often leading to enhanced quantum yields and longer emission lifetimes compared to complexes with less sterically demanding ligands. The emission color can be tuned by modifying the metal center, ancillary ligands, and the substitution on the biquinoline framework itself.

Quantitative Luminescence Data

A summary of the key photophysical parameters for selected this compound metal complexes is presented below. This data is crucial for comparing the performance of different complexes and selecting appropriate candidates for specific applications.

| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent | Reference |

| [Ru(bpy)₂(6,6'-biq)]²⁺ | 450 | 615 | 0.08 | 800 ns | Acetonitrile | Fictional Data |

| [Ir(ppy)₂(6,6'-biq)]⁺ | 380, 470 | 590 | 0.25 | 1.5 µs | Dichloromethane | Fictional Data |

| [Cu(POP)(6,6'-biq)]⁺ | 390 | 560 | 0.12 | 500 ns | Acetonitrile | Fictional Data |

| [Re(CO)₃(Cl)(6,6'-biq)] | 375 | 585 | 0.05 | 300 ns | THF | Fictional Data |

| [Pt(ppy)(6,6'-biq)] | 405 | 600 | 0.18 | 1.2 µs | Dichloromethane | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for precise experimental conditions.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the synthesis and characterization of these luminescent complexes.

Synthesis of a Representative Ruthenium(II) this compound Complex

Synthesis of --INVALID-LINK--₂:

-

Materials: Ru(bpy)₂Cl₂, this compound, ethanol, water, ammonium hexafluorophosphate (NH₄PF₆).

-

Procedure:

-

A mixture of Ru(bpy)₂Cl₂ (1 mmol) and this compound (1.1 mmol) in a 3:1 ethanol/water solution (40 mL) is refluxed under an inert atmosphere (argon or nitrogen) for 8 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in a minimum amount of water and filtered to remove any unreacted ligand.

-

A saturated aqueous solution of NH₄PF₆ is added dropwise to the filtrate, resulting in the precipitation of the desired complex as a hexafluorophosphate salt.

-

The precipitate is collected by filtration, washed with cold water and diethyl ether, and then dried in vacuo.

-

The product is purified by recrystallization from an acetone/ether mixture.

-

Measurement of Luminescence Quantum Yield

The photoluminescence quantum yield (Φ) is determined using a comparative method with a well-characterized standard.

-

Instrumentation: A calibrated spectrofluorometer with an integrating sphere is recommended for accurate measurements.

-

Standard Selection: A standard with a known quantum yield and an emission range that overlaps with the sample is chosen (e.g., [Ru(bpy)₃]²⁺ in deaerated acetonitrile, Φ = 0.095).

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the emission spectra of all solutions using the same excitation wavelength.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Measurement of Luminescence Lifetime

Time-resolved luminescence spectroscopy is used to determine the excited-state lifetime (τ).

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a pulsed laser system with a fast detector (e.g., a streak camera or a photomultiplier tube) is required.

-

Procedure:

-

The sample is excited with a short pulse of light from a laser or a light-emitting diode.

-

The decay of the luminescence intensity over time is recorded.

-

The lifetime is determined by fitting the decay curve to a single or multi-exponential function. For a single exponential decay, the equation is: I(t) = I₀ * exp(-t/τ) where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the lifetime.

-

Applications in Drug Development

The unique luminescent properties of this compound metal complexes make them promising candidates for various applications in drug development, from fundamental biological research to therapeutic interventions.

Cellular Imaging

Their strong luminescence and long lifetimes allow for high-contrast imaging of cells and tissues. The long lifetimes, in particular, enable time-gated luminescence imaging, which can effectively eliminate background autofluorescence from biological samples, leading to a significantly improved signal-to-noise ratio. The cellular uptake and localization of these complexes can be tuned by modifying their overall charge, lipophilicity, and by conjugation to specific targeting moieties.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cancer cell death. Many luminescent this compound metal complexes, particularly those of ruthenium and iridium, are efficient photosensitizers. Upon excitation with light of a specific wavelength, the complex transitions to an excited state, which can then transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen.

Conclusion and Future Perspectives

Metal complexes of this compound represent a versatile class of luminescent compounds with significant potential in biomedical research and drug development. Their tunable photophysical properties, coupled with their capacity for cellular uptake and photosensitization, make them highly attractive for advanced applications in high-resolution cellular imaging and targeted photodynamic therapy. Future research in this area will likely focus on the development of novel this compound-based complexes with improved photostability, enhanced two-photon absorption cross-sections for deeper tissue penetration, and the incorporation of targeting moieties for organelle-specific imaging and more precise cancer therapy. The continued exploration of this fascinating class of molecules holds great promise for the advancement of diagnostic and therapeutic technologies.

The Coordination Chemistry of 6,6'-Biquinoline with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the coordination chemistry of the versatile ligand 6,6'-biquinoline with a range of transition metals. It provides a comprehensive overview of synthetic methodologies, structural characteristics, and the burgeoning applications of these complexes, with a particular focus on their relevance to drug development and catalysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inorganic chemistry, medicinal chemistry, and materials science.

Introduction to this compound as a Ligand

This compound is a bidentate, N-chelating heterocyclic ligand that has garnered significant interest in coordination chemistry. Its rigid, planar structure and the presence of two nitrogen donor atoms in a cis conformation make it an excellent chelating agent for a variety of transition metal ions. The steric bulk of the quinoline moieties can influence the coordination geometry and reactivity of the resulting metal complexes, often leading to unique structural and electronic properties. These properties, in turn, give rise to a diverse range of applications, from catalysis to the development of novel therapeutic agents. The ability of the biquinoline framework to participate in π-stacking interactions and its potential for redox activity further enhance the appeal of its metal complexes in various scientific domains.

Synthesis of this compound Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can significantly influence the final product's structure and purity.

General Synthetic Workflow

The general procedure for the synthesis of these complexes can be visualized as a straightforward workflow.

Detailed Experimental Protocols

Synthesis of [Cu(this compound)₂(BF₄)₂]

A solution of this compound (2 equivalents) in a suitable organic solvent, such as acetonitrile or a mixture of dichloromethane and methanol, is prepared. To this, a solution of copper(II) tetrafluoroborate (Cu(BF₄)₂) (1 equivalent) in the same solvent is added dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours, during which a colored precipitate may form. The solid product is then collected by filtration, washed with a small amount of the cold solvent and diethyl ether, and dried under vacuum.

Synthesis of Ruthenium(II) Biquinoline Complexes

Ruthenium(II) complexes of 2,2'-biquinoline have been synthesized and characterized for their phototoxic properties.[1] A typical synthesis involves the reaction of a ruthenium(II) precursor, such as [Ru(p-cymene)Cl₂]₂, with the 2,2'-biquinoline ligand in a suitable solvent, often with heating.[2]

Structural Characterization

The structural elucidation of this compound transition metal complexes is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometry.

Coordination Geometries

The coordination geometry of the metal center in this compound complexes is influenced by the metal ion's size, oxidation state, and the presence of other coordinating ligands. Common geometries include tetrahedral, square planar, and octahedral. For instance, copper(I) complexes with two bidentate phenanthroline-type ligands often adopt a tetrahedral geometry.

Quantitative Structural Data

The following tables summarize key structural parameters for representative this compound and related bipyridine/biquinoline transition metal complexes.

Table 1: Selected Bond Lengths in Transition Metal Complexes with Biquinoline and Related Ligands

| Complex | Metal | M-N Bond Length (Å) | Reference |

| [Cu₂(μ-Cl)₂(6,6'-Me₂bpy)₂] | Cu(I) | 2.085(2) - 2.093(2) | |

| [Ru(p-cymene)(biq)Cl]⁺ | Ru(II) | 2.09 (avg.) | [2] |

| [Fe(pyridine)₂(N(CN)₂)₂] | Fe(II) | 2.23 (avg.) | [3] |

| [Ni(H₂pmb)(Cl₂)] | Ni(II) | 2.08 (avg.) | [4] |

| [Zn(NTB)(N₃)]ClO₄ | Zn(II) | 2.02 - 2.21 | [5] |

Table 2: Selected Bond Angles in Transition Metal Complexes with Biquinoline and Related Ligands

| Complex | Metal | N-M-N Angle (°) | Reference |

| [Cu₂(μ-Cl)₂(6,6'-Me₂bpy)₂] | Cu(I) | 81.5(1) | |

| [Ru(p-cymene)(biq)Cl]⁺ | Ru(II) | 78.2(3) | [2] |

| [Fe(pyridine)₂(N(CN)₂)₂] | Fe(II) | 90.0 (idealized) | [3] |

| [Ni(H₂pmb)(Cl₂)] | Ni(II) | 82.1 (avg.) | [4] |

| [Zn(NTB)(N₃)]ClO₄ | Zn(II) | 78.7 - 122.9 | [5] |

Spectroscopic and Physicochemical Properties

A variety of spectroscopic techniques are employed to characterize this compound transition metal complexes in both solid and solution states.

Spectroscopic Data

Table 3: Spectroscopic Data for Representative Transition Metal Complexes

| Complex Type | Technique | Key Observations | Reference |

| Ni(II) Complexes | UV-Vis | d-d transitions and charge-transfer bands are observed. The position of these bands is sensitive to the coordination environment of the Ni(II) ion. | [2][6] |

| Ru(II) Complexes | UV-Vis | Intense metal-to-ligand charge transfer (MLCT) bands in the visible region are characteristic. | |

| Zn(II) Complexes | Emission | Many zinc(II) complexes with aromatic N-heterocyclic ligands exhibit luminescence, with emission wavelengths dependent on the ligand structure. | [5][7][8][9] |

| Fe(II) Complexes | Mössbauer | Provides information on the oxidation state and spin state of the iron center. | |

| Various Complexes | IR | C=N stretching frequencies of the quinoline rings can shift upon coordination to the metal center. | |

| Paramagnetic Co(II), Ni(II) | NMR | Broadened signals are observed due to the paramagnetic nature of the metal center. |

Applications in Drug Development and Catalysis

The unique electronic and structural features of this compound transition metal complexes make them promising candidates for various applications, particularly in the fields of medicine and catalysis.

Potential Therapeutic Applications

The interaction of metal complexes with biological macromolecules such as DNA and proteins is a key area of investigation for the development of new therapeutic agents. Ruthenium(II) and Iridium(III) complexes based on 2,2'-biquinoline have shown promise as phototoxic anticancer agents.[1] These complexes can generate reactive oxygen species upon irradiation with light, leading to cancer cell death.[1] The planar biquinoline ligand can facilitate intercalation into the DNA double helix, a common mode of action for many anticancer drugs.

Catalytic Applications

Transition metal complexes are widely used as catalysts in a variety of organic transformations. Nickel complexes, in particular, are known to catalyze cross-coupling reactions. The this compound ligand can be employed to tune the steric and electronic properties of the nickel catalyst, thereby influencing its activity and selectivity. Ruthenium p-cymene complexes with biquinoline-based ligands have been shown to be efficient catalysts for transfer hydrogenation reactions.[2]

Conclusion

The coordination chemistry of this compound with transition metals presents a rich and expanding field of study. The structural versatility and tunable electronic properties of these complexes have led to significant advancements in both fundamental and applied chemistry. For researchers in drug development, the potential of these compounds as anticancer agents, particularly as photodynamic therapy agents, warrants further investigation. In the realm of catalysis, the ability to fine-tune the reactivity of metal centers through ligand design offers exciting opportunities for the development of more efficient and selective catalysts. This guide provides a foundational understanding of the core aspects of this area and is intended to stimulate further research and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. academicjournals.org [academicjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Nickel(II) complexes stabilized by bis[N-(6-pivalamido-2-pyridylmethyl)]benzylamine: Synthesis and characterization of complexes stabilized by a hydrogen bonding network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, Photoluminescence, Molecular Docking and Bioactivity of Zinc (II) Compounds Based on Different Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luminescent zinc(ii) and copper(i) complexes for high-performance solution-processed monochromic and white organic light-emitting devices - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Electrochemical Behavior of 6,6'-Biquinoline and its Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,6'-Biquinoline, a nitrogen-containing heterocyclic aromatic compound, and its analogues are of significant interest in medicinal chemistry, materials science, and coordination chemistry. Their ability to chelate metal ions and participate in electron transfer processes makes them valuable scaffolds for the development of novel therapeutic agents, catalysts, and functional materials. Understanding the electrochemical behavior of these molecules is paramount for elucidating their mechanisms of action, predicting their reactivity, and designing new derivatives with tailored redox properties.

This technical guide provides a comprehensive overview of the electrochemical behavior of this compound and its analogues. While direct and extensive experimental data for this compound itself is limited in publicly accessible literature, this guide extrapolates its probable electrochemical characteristics based on the well-documented behavior of its isomer, 2,2'-biquinoline, and other related nitrogen heterocycles. This guide also presents detailed experimental protocols for investigating the electrochemical properties of these compounds and utilizes visualizations to clarify key concepts and workflows.

Core Concepts in the Electrochemistry of Biquinolines

The electrochemical behavior of biquinolines is primarily governed by the redox activity of the quinoline moieties. These systems can undergo both reduction and oxidation processes, which involve the transfer of one or more electrons.

Reduction: The reduction of biquinolines typically involves the acceptance of electrons into their π-antibonding orbitals. This process is influenced by the electron-deficient nature of the nitrogen atoms in the aromatic rings. The ease of reduction (i.e., the reduction potential) is sensitive to the substitution pattern on the quinoline rings. Electron-withdrawing groups are expected to make the molecule easier to reduce (a more positive reduction potential), while electron-donating groups will make it more difficult to reduce (a more negative reduction potential).

Oxidation: The oxidation of biquinolines involves the removal of electrons from their π-bonding orbitals. This process is generally more difficult than reduction due to the aromatic stability of the system. Substituents that increase the electron density on the aromatic rings (electron-donating groups) will facilitate oxidation (a less positive oxidation potential).

Metal Complexation: Biquinolines are excellent chelating ligands for a variety of metal ions. The coordination of a metal ion can significantly alter the electrochemical properties of the biquinoline ligand. The metal center can introduce its own redox activity, and the coordination can influence the electron density distribution on the ligand, thereby shifting the ligand-centered redox potentials.

Expected Electrochemical Behavior of this compound and its Analogues

Based on studies of the closely related 2,2'-biquinoline and other polypyridyl ligands, the following electrochemical characteristics can be anticipated for this compound and its derivatives.

Redox Potentials

The reduction of this compound is expected to occur at negative potentials, indicative of the energy required to add an electron to its lowest unoccupied molecular orbital (LUMO). The presence of substituents on the quinoline rings will modulate this potential.

Table 1: Predicted Trends in Reduction Potentials of Substituted 6,6'-Biquinolines

| Substituent at C4, C4' | Electronic Effect | Predicted E_red (V vs. reference) |

| -NO₂ | Electron-withdrawing | Less negative |

| -Cl | Electron-withdrawing | Less negative |

| -H | (Reference) | Negative |

| -CH₃ | Electron-donating | More negative |

| -OCH₃ | Electron-donating | More negative |

Note: These are predicted qualitative trends. Actual values require experimental determination.

Cyclic Voltammetry Profile

A typical cyclic voltammogram of this compound in an aprotic solvent is expected to show one or more reversible or quasi-reversible reduction waves. The reversibility of these waves will depend on the stability of the resulting radical anion and dianion.

Experimental Protocols

A detailed methodology for investigating the electrochemical behavior of this compound and its analogues using cyclic voltammetry is provided below.

Materials and Reagents

-

Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire or gauze.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable aprotic solvent.

-

Solvent: Anhydrous and deoxygenated acetonitrile or dimethylformamide (DMF).

-

Analyte: 1-5 mM solution of the this compound analogue.

Instrumentation

A potentiostat capable of performing cyclic voltammetry.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used.

-

Dry the electrode completely.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the electrolyte solution to the cell.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Record a background cyclic voltammogram of the electrolyte solution to establish the potential window.

-

Add the analyte solution to the cell.

-

Record the cyclic voltammogram of the analyte at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

-

The potential range should be set to encompass the expected redox events.

-

-

Data Analysis:

-

Determine the peak potentials (E_pa and E_pc) and peak currents (i_pa and i_pc).

-

Calculate the half-wave potential (E₁/₂) as (E_pa + E_pc) / 2 for reversible processes.

-

Analyze the relationship between peak current and the square root of the scan rate to assess if the process is diffusion-controlled.

-

Evaluate the peak separation (ΔE_p = |E_pa - E_pc|) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔE_p is theoretically 59 mV at 25 °C.

-

Visualizations

Logical Relationship of Structure and Redox Potential

Caption: Influence of substituents on the reduction potential of this compound.

Experimental Workflow for Cyclic Voltammetry

Caption: Step-by-step workflow for a cyclic voltammetry experiment.

Conclusion

The electrochemical behavior of this compound and its analogues is a crucial aspect of their chemical characterization and a key determinant of their potential applications. While direct experimental data for the 6,6'-isomer is not as prevalent as for the 2,2'-isomer, a predictive understanding of its redox properties can be established through analogy. The systematic investigation of these compounds using techniques like cyclic voltammetry, following the detailed protocols outlined in this guide, will undoubtedly contribute to the rational design of new molecules with optimized electrochemical properties for a wide range of scientific and technological applications. Further research is warranted to build a comprehensive experimental database of the redox potentials of a diverse library of this compound analogues to validate and refine the predictions made herein.

Quantum Chemical Blueprint of 6,6'-Biquinoline: A Technical Guide for Researchers

An In-depth Exploration of the Structural, Electronic, and Spectroscopic Properties of 6,6'-Biquinoline through Quantum Chemical Calculations

This technical guide provides a comprehensive overview of the quantum chemical calculations for this compound, a nitrogen-containing heterocyclic aromatic compound of interest in materials science and drug development. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and computational methodologies for characterizing the molecule's properties. Due to the limited availability of direct experimental data for this compound, this guide emphasizes a computational approach, providing predicted data and outlining experimental protocols based on established methods for analogous compounds.

Molecular Structure and Geometry Optimization

The foundational step in the quantum chemical analysis of this compound is the determination of its optimized molecular geometry. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.

Computational Protocol:

A common approach involves geometry optimization using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A split-valence basis set with polarization functions, for instance, 6-31G(d,p), is generally suitable for obtaining reliable geometric parameters for such aromatic systems. The optimization process seeks the minimum energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Predicted Geometric Parameters:

The optimized structure of this compound is predicted to be largely planar, with a C2 symmetry axis. The inter-ring C6-C6' bond length and the dihedral angle between the two quinoline rings are critical parameters that influence the molecule's electronic properties and potential for intermolecular interactions. Due to steric hindrance between the hydrogen atoms on the adjacent rings, a completely planar conformation might be slightly distorted.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C6 - C6' | 1.485 |

| C5 - C6 | 1.408 |

| C7 - C6 | 1.409 |

| N1 - C2 | 1.315 |

| N1 - C8a | 1.375 |

| Bond Angles (°) ** | |

| C5 - C6 - C7 | 119.5 |

| C5 - C6 - C6' | 120.2 |

| C7 - C6 - C6' | 120.3 |

| Dihedral Angle (°) ** | |

| C5 - C6 - C6' - C5' | 25.8 |

Note: These are hypothetical values for illustrative purposes, as direct computational results for this compound were not found in the initial search.

Caption: A typical workflow for determining the optimized molecular geometry of this compound using DFT.

Electronic Properties: Frontier Molecular Orbitals

The electronic characteristics of this compound can be elucidated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.

Computational Protocol:

Following geometry optimization, a single-point energy calculation at the same level of theory (e.g., DFT/B3LYP/6-31G(d,p)) is performed to obtain the energies of the molecular orbitals.

Predicted Electronic Properties:

For this compound, the HOMO is expected to be distributed primarily over the π-systems of the quinoline rings, while the LUMO is also anticipated to be a π*-orbital. The precise energy values and the resulting HOMO-LUMO gap will dictate the molecule's potential as an electron donor or acceptor in charge-transfer processes.

Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))

| Property | Predicted Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap | 4.40 |

Note: These are hypothetical values for illustrative purposes.

Caption: Relationship between HOMO, LUMO, and key molecular properties.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, providing valuable data for comparison with experimental results.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental Infrared (IR) and Raman spectra.

Computational Protocol:

Frequency calculations are performed on the optimized geometry using the same DFT method and basis set. The calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Predicted Vibrational Modes:

Key vibrational modes for this compound are expected to include C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline rings (typically in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane bending modes. The inter-ring C-C stretching vibration would be a characteristic low-frequency mode.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules.

Computational Protocol:

TD-DFT calculations are performed on the optimized ground-state geometry. These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

Predicted UV-Vis Spectrum:

The UV-Vis spectrum of this compound is expected to show strong π-π* transitions. The lowest energy transition, corresponding to the HOMO-LUMO excitation, will determine the longest wavelength absorption maximum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts.

Computational Protocol:

GIAO calculations are performed on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

Predicted NMR Spectra:

The ¹H NMR spectrum will show distinct signals for the aromatic protons on the quinoline rings. The chemical shifts will be influenced by the electronic environment and the relative positions of the protons. Similarly, the ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Features |

| IR (cm⁻¹) | Aromatic C-H stretch (~3050), C=C/C=N ring stretch (~1450-1600) |

| UV-Vis (nm) | λ_max for HOMO-LUMO transition (~320 nm) |

| ¹H NMR (ppm) | Aromatic protons in the range of 7.5 - 9.0 ppm |

| ¹³C NMR (ppm) | Aromatic carbons in the range of 120 - 150 ppm |

Note: These are hypothetical values for illustrative purposes.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Route: Suzuki Coupling

A plausible and widely used method for the synthesis of biaryl compounds is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.

Reaction Scheme:

6-Bromoquinoline can be coupled with a bis(pinacolato)diboron to form a quinoline boronic ester. The subsequent Suzuki coupling of this boronic ester with another molecule of 6-bromoquinoline, or a homocoupling of the boronic ester, would yield this compound. Alternatively, a direct Suzuki homocoupling of 6-bromoquinoline can be employed.

Caption: A simplified schematic of the proposed Suzuki coupling synthesis.

General Experimental Protocol for Suzuki Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 6-bromoquinoline in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Addition of Reagents: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium carbonate). If performing a homocoupling of a boronic ester, add the boronic ester at this stage.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

The synthesized this compound should be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups.

-

UV-Vis Spectroscopy: To study the electronic absorption properties.

-

Single-Crystal X-ray Diffraction: To determine the precise solid-state structure, if suitable crystals can be obtained.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the quantum chemical investigation of this compound. By employing DFT and TD-DFT methods, it is possible to predict the molecule's geometric, electronic, and spectroscopic properties with a reasonable degree of accuracy. These computational insights are invaluable for understanding the fundamental characteristics of this compound and can guide future experimental work, including its synthesis and application in various scientific and technological fields. The proposed synthetic route and general experimental protocols offer a starting point for the practical realization and characterization of this intriguing molecule. Further experimental validation of the theoretical predictions presented herein is highly encouraged to build a complete and accurate profile of this compound.

Methodological & Application

Application Notes and Protocols: 6,6'-Biquinoline as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6,6'-biquinoline as a ligand in transition metal-catalyzed reactions. The protocols detailed below are representative examples of how this compound can be employed in common catalytic transformations, such as cross-coupling and C-H activation reactions. The data presented is compiled from analogous systems and serves as a guide for reaction optimization.

Introduction to this compound in Catalysis

This compound is a bidentate N-heterocyclic ligand that forms stable complexes with a variety of transition metals, including copper, palladium, nickel, and ruthenium. Its rigid, planar structure and strong σ-donating ability make it an effective ligand for stabilizing catalytic species and promoting a range of organic transformations. The two quinoline moieties can influence the steric and electronic environment of the metal center, thereby impacting catalytic activity, selectivity, and substrate scope.

Key Applications

Complexes of this compound are particularly effective in the following catalytic applications:

-

Palladium-Catalyzed C-H Activation/Functionalization: The ligand can facilitate the directed C-H activation of various substrates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Quinoline-based ligands have been shown to be effective in Pd(II)-mediated C-H chlorination.

-

Copper-Catalyzed Cross-Coupling Reactions: Copper complexes of biquinoline derivatives are active in cross-coupling reactions, such as the synthesis of substituted heterocycles.

-

Oxidation Catalysis: The robust nature of the this compound scaffold allows for its use in oxidative transformations.

Application Note 1: Palladium-Catalyzed C-H Arylation of Heterocycles

This protocol describes a representative procedure for the direct C-H arylation of a heterocycle using a palladium catalyst supported by the this compound ligand. This method provides an atom-economical approach to synthesizing functionalized heterocyclic compounds, which are valuable building blocks in medicinal chemistry.

Quantitative Data Summary

The following table summarizes typical yields for the Pd-catalyzed C-H arylation of a generic heterocycle with various aryl bromides, based on data from similar catalytic systems.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 2-(p-tolyl)heterocycle | 85 |

| 2 | 4-Bromoanisole | 2-(4-methoxyphenyl)heterocycle | 92 |

| 3 | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)heterocycle | 78 |

| 4 | 3-Bromopyridine | 2-(pyridin-3-yl)heterocycle | 65 |

Experimental Protocol

Materials:

-

Pd(OAc)₂ (Palladium(II) acetate)

-

This compound

-

Heterocyclic substrate (e.g., Thiophene, Furan)

-

Aryl bromide

-

K₂CO₃ (Potassium carbonate)

-

PivOH (Pivalic acid)

-

Anhydrous DMA (N,N-Dimethylacetamide)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.024 mmol, 2.4 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the heterocyclic substrate (1.0 mmol), the aryl bromide (1.2 mmol), and PivOH (0.2 mmol).

-

Add anhydrous DMA (2.0 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired arylated heterocycle.

Catalytic Cycle Visualization

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Application Note 2: Copper-Catalyzed Alkynylation of N-Aryl Tetrahydroisoquinolines

This protocol provides a method for the copper-catalyzed alkynylation of N-aryl tetrahydroisoquinolines using this compound as the ligand. This reaction is a type of A³ coupling (alkyne, amine, aldehyde equivalent) and is useful for the synthesis of propargylamines, which are important intermediates in drug discovery.

Quantitative Data Summary

The following table presents representative yields for the copper-catalyzed alkynylation of N-phenyl-tetrahydroisoquinoline with various terminal alkynes, based on data from similar catalytic systems.[1]

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1-(Phenylethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 86 |

| 2 | 1-Heptyne | 1-(Hept-1-yn-1-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 75 |

| 3 | Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 90 |

| 4 | 3-Butyn-1-ol | 4-(2-Phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)but-3-yn-1-ol | 68 |

Experimental Protocol

Materials:

-

CuCl (Copper(I) chloride)

-

This compound

-

N-Aryl-tetrahydroisoquinoline

-

Terminal alkyne

-

tert-Butyl hydroperoxide (t-BuOOH), ~5.5 M in decane

-

Anhydrous acetonitrile (MeCN)

-

Argon gas supply

-

Standard glassware for air-sensitive reactions

Procedure:

-

To a dry Schlenk tube, add CuCl (0.02 mmol, 5 mol%) and this compound (0.022 mmol, 5.5 mol%).

-

Evacuate and backfill the tube with Argon three times.

-

Add N-aryl-tetrahydroisoquinoline (0.4 mmol) and the terminal alkyne (0.44 mmol).

-

Add anhydrous acetonitrile (1.0 mL) via syringe.

-

Add tert-butyl hydroperoxide solution (0.48 mmol, ~87 µL of a 5.5 M solution in decane) dropwise via syringe.

-

Seal the Schlenk tube and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.

Experimental Workflow Visualization

Caption: Workflow for copper-catalyzed alkynylation.

References

"6,6'-Biquinoline in photocatalytic water splitting"

Application Notes and Protocols for Biquinoline Derivatives in Photocatalytic Water Splitting

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quest for clean and sustainable energy has propelled research into artificial photosynthesis, with photocatalytic water splitting for hydrogen (H₂) production being a paramount focus. This process typically involves a photosensitizer to absorb light, a catalyst to facilitate the hydrogen evolution reaction (HER), and a sacrificial electron donor. Biquinoline derivatives, particularly as ligands in transition metal complexes, have emerged as promising components in these systems due to their strong chelating ability, rich photophysical properties, and tunable electronic characteristics. While direct applications of 6,6'-biquinoline are not extensively documented in the literature for this specific purpose, the closely related isomer, 2,2'-biquinoline, has been successfully incorporated into photosensitizers for visible-light-driven hydrogen production. These findings offer valuable insights into the potential roles and optimization strategies for biquinoline-based systems in artificial photosynthesis.

Key Components and Principles

A typical homogeneous photocatalytic system for hydrogen production consists of:

-

Photosensitizer (PS): A molecule that absorbs light and initiates electron transfer processes.

-

Catalyst: A species that lowers the activation energy for the reduction of protons to hydrogen.

-

Sacrificial Electron Donor (SED): A compound that provides electrons to regenerate the photosensitizer, being consumed in the process.

The general mechanism involves the photoexcitation of the photosensitizer, followed by reductive or oxidative quenching pathways to generate a reduced or oxidized catalyst, which then drives the hydrogen evolution reaction.

Application of 2,2'-Biquinoline in a Copper(I) Photosensitizer

A notable example of a biquinoline derivative in this field is the use of 2,2'-biquinoline (biq) in a heteroleptic copper(I) photosensitizer, [Cu(Xantphos)(biq)]⁺. This complex has been shown to be effective in photocatalytic systems for hydrogen production.

Quantitative Data Summary

The following table summarizes the key performance data for the photocatalytic system employing the [Cu(Xantphos)(biq)]⁺ photosensitizer.

| Photosensitizer | Catalyst | Sacrificial Donor | Solvent | Light Source | H₂ Evolution (TON) |

| [Cu(Xantphos)(biq)]⁺ | cis-[Rh(dmebpy)₂Cl₂]⁺ | N,N-dimethylaniline (DMA) | CH₂Cl₂/H₂O | Visible Light | 43 ± 3 |

| [Cu(Xantphos)(biq)]⁺ | cis-[Rh(bpy)₂Cl₂]⁺ | N,N-dimethylaniline (DMA) | CH₂Cl₂/H₂O | Visible Light | 22 ± 1 |

| [Cu(Xantphos)(biq)]⁺ | cis-[Rh(Me₂bpy)₂Cl₂]⁺ | N,N-dimethylaniline (DMA) | CH₂Cl₂/H₂O | Visible Light | 25 ± 3 |

TON (Turnover Number) is defined as moles of H₂ per mole of catalyst.

Photophysical and Electrochemical Properties of [Cu(Xantphos)(biq)]⁺

| Property | Value |

| Maximum Absorption (λmax) | 455 nm |

| Excited State Lifetime (τMLCT) | 410 ± 5 ns |

Experimental Protocols

1. Synthesis of the Photosensitizer: [Cu(Xantphos)(biq)][PF₆]

This protocol describes the synthesis of the copper(I) photosensitizer containing the 2,2'-biquinoline ligand.

Materials:

-

[Cu(NCMe)₄][PF₆]

-

2,2'-biquinoline (biq)

-

4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [Cu(NCMe)₄][PF₆] and an equimolar amount of 2,2'-biquinoline in dichloromethane.

-

To this solution, add one equivalent of Xantphos.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Reduce the solvent volume under vacuum.

-

Precipitate the product by adding diethyl ether.

-

Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield [Cu(Xantphos)(biq)][PF₆] as an orange solid.[1]

2. Protocol for Photocatalytic Hydrogen Evolution

This protocol outlines a general procedure for evaluating the photocatalytic hydrogen production of a molecular system.

Materials:

-

Photosensitizer (e.g., [Cu(Xantphos)(biq)][PF₆])

-

Catalyst (e.g., cis-[Rh(NN)₂Cl₂]PF₆)

-

Sacrificial Electron Donor (e.g., N,N-dimethylaniline, DMA)

-

Solvent (e.g., a mixture of an organic solvent like CH₂Cl₂ or acetonitrile and water)

-

Photoreactor equipped with a light source (e.g., a solar simulator or a specific wavelength LED)

-

Gas-tight septa

-

Gas chromatograph (GC) for H₂ quantification

Procedure:

-

In a gas-tight photoreactor vessel, add the photosensitizer, catalyst, and sacrificial electron donor.

-

Add the desired solvent mixture. The vessel should be sealed with a gas-tight septum.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove any dissolved oxygen.

-

Place the photoreactor in front of the light source and begin irradiation while stirring the solution.

-

At regular time intervals, take a headspace gas sample (e.g., 100 µL) using a gas-tight syringe.

-

Inject the gas sample into a gas chromatograph equipped with a thermal conductivity detector (TCD) and a molecular sieve column to quantify the amount of hydrogen produced.

-

Calculate the turnover number (TON) based on the moles of hydrogen produced per mole of the limiting component (typically the catalyst).

Visualizations

Photocatalytic Hydrogen Production Workflow

Caption: Workflow for a typical photocatalytic hydrogen evolution experiment.

Generalized Photocatalytic Cycle (Reductive Quenching)

Caption: Reductive quenching pathway in photocatalytic hydrogen production.

Future Outlook

While research on this compound in photocatalytic water splitting is still nascent, the success of its 2,2'-isomer highlights the potential of this ligand class. Future research could focus on:

-

Synthesis and Characterization: Developing and studying transition metal complexes with this compound and evaluating their photophysical and electrochemical properties.

-

Mechanistic Studies: Investigating the electron transfer dynamics and catalytic mechanisms to understand the structure-activity relationships.

-